3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal
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Overview
Description
3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal is an organic compound with the molecular formula C21H21NO3 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the attachment of the ethoxyphenyl group and finally the propanal group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of an aldehyde or carboxylic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of an alcohol.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol
- 3-(2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)benzaldehyde
- 5-Methyl-2-phenyl-1,3-oxazole
Uniqueness
3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal is unique due to its specific structure, which combines an oxazole ring with an ethoxyphenyl group and a propanal group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
585569-22-8 |
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Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanal |
InChI |
InChI=1S/C21H21NO3/c1-16-20(22-21(25-16)18-9-3-2-4-10-18)12-14-24-19-11-5-7-17(15-19)8-6-13-23/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3 |
InChI Key |
WSORPFQQWXPGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=CC(=C3)CCC=O |
Origin of Product |
United States |
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